
1-Cyclohepten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohepten-1-amine is an organic compound characterized by a seven-membered ring with a double bond and an amine group attached to the first carbon. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The presence of the amine group imparts basic properties to the molecule, making it reactive in various chemical processes .
Métodos De Preparación
1-Cyclohepten-1-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of cycloheptanone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Haloalkanes can react with ammonia or amines to form the desired amine.
Catalytic Hydrogenation: Cycloheptenone can be converted to this compound using catalytic hydrogenation in the presence of ammonia.
Análisis De Reacciones Químicas
1-Cyclohepten-1-amine undergoes various chemical reactions:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the cycloheptene ring can be reduced to form cycloheptanamine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as acylation with acyl chlorides to form amides.
Aplicaciones Científicas De Investigación
1-Cyclohepten-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-Cyclohepten-1-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The double bond and amine group make it a versatile intermediate in chemical reactions, allowing it to participate in various transformations.
Comparación Con Compuestos Similares
1-Cyclohepten-1-amine can be compared with other cyclic amines:
Cyclohexylamine: Similar in structure but lacks the double bond, making it less reactive in certain addition reactions.
Cycloocten-1-amine: Contains an eight-membered ring, which affects its ring strain and reactivity.
Cyclopenten-1-amine: Has a five-membered ring, leading to different chemical properties and reactivity patterns.
Propiedades
Número CAS |
75078-82-9 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
cyclohepten-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h5H,1-4,6,8H2 |
Clave InChI |
LBOGZEQDXVHCJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


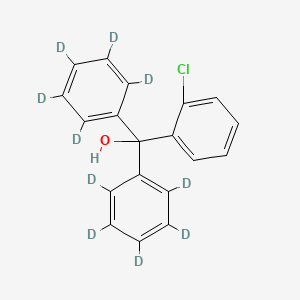
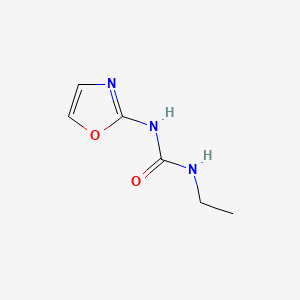

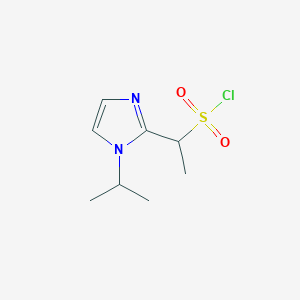
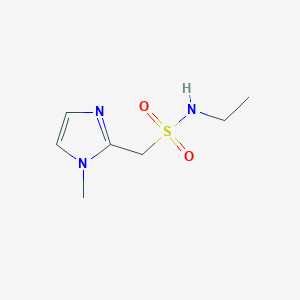
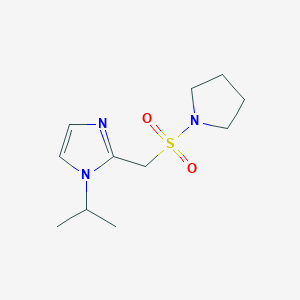

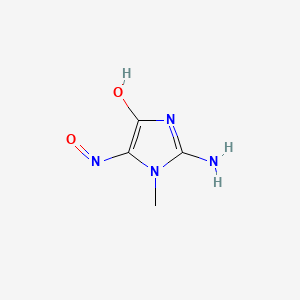
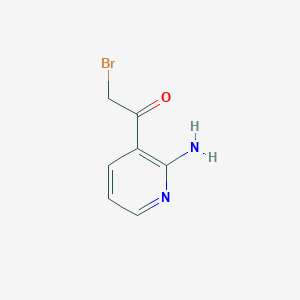
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
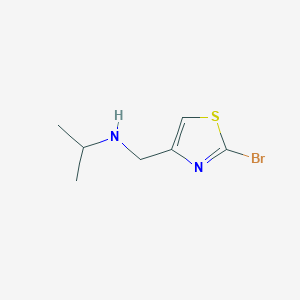
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
